5-(1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(1H-pyrazol-5-yl)-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4OS/c11-5-9-8-4(10-5)3-1-2-6-7-3/h1-2H,(H,6,7)(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIQNWQGRQCWSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)C2=NNC(=S)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate acid chloride or ester. The reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine or pyridine to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
5-(1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the oxadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted pyrazole derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory, anticancer, and analgesic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation pathways .
Comparison with Similar Compounds
Data Tables
Key Findings and Implications
Electronic Effects: The O→S substitution in the oxadiazole core reduces antibacterial potency, highlighting the importance of hydrogen-bond donors in target interactions .
Substituent Optimization : Trifluoromethyl groups enhance stability but may require balancing with solubility modifiers for drug development .
Heterocyclic Diversity : Pyridyl analogs offer distinct electronic profiles compared to pyrazolyl derivatives, warranting further comparative bioactivity studies .
Biological Activity
5-(1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings and case studies.
Chemical Structure and Properties
IUPAC Name: 5-(1H-pyrazol-5-yl)-3H-1,3,4-oxadiazole-2-thione
CAS Number: 119073-82-4
Molecular Formula: C₅H₄N₄OS
Molecular Weight: 156.18 g/mol
The compound features both pyrazole and oxadiazole rings, contributing to its reactivity and biological potential. The presence of sulfur in the oxadiazole ring enhances its chemical properties, making it a suitable candidate for various applications in medicinal chemistry and agriculture .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, a study reported that derivatives of oxadiazoles showed strong bactericidal effects against Gram-positive bacteria like Staphylococcus spp. .
Table 1: Antimicrobial Activity of this compound
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Strong |
| Escherichia coli | Moderate |
| Candida albicans | Moderate |
| Klebsiella pneumoniae | Weak |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In a study assessing cytotoxicity against various cancer cell lines, it was found to induce apoptosis in human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells. The mechanism involved the activation of apoptotic pathways through the upregulation of p53 and caspase-3 cleavage .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.38 | Apoptosis induction |
| MDA-MB-231 | 12.5 | Cell cycle arrest |
| HeLa | 15.0 | Topoisomerase inhibition |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer activities, this compound has been explored for anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. For instance:
- Antimicrobial Action: It may inhibit bacterial cell wall synthesis or disrupt membrane integrity.
- Anticancer Action: The compound can induce apoptosis by activating intrinsic apoptotic pathways.
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Study on Antimicrobial Efficacy: A recent investigation demonstrated that this compound exhibited significant activity against Staphylococcus epidermidis, with a minimum inhibitory concentration (MIC) lower than many conventional antibiotics .
- Cytotoxicity Evaluation: In vitro evaluations revealed that at concentrations ranging from 50 to 100 µM, the compound significantly increased cell viability in certain normal cells while exhibiting cytotoxic effects on cancer cells .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 5-(1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cyclization of substituted hydrazides with carbon disulfide (CS₂) in the presence of a base (e.g., KOH) under reflux conditions. For example, hydrazides derived from pyrazole-carboxylic acids are reacted with CS₂ in alcoholic KOH, followed by acidification to yield the oxadiazole-thiol scaffold .
- Optimization : Key factors include solvent polarity (ethanol/water mixtures enhance yields), temperature (60–80°C), and stoichiometric ratios (1:1.2 hydrazide:CS₂). Monitoring via TLC/HPLC ensures reaction completion .
Q. Which spectroscopic techniques are critical for characterizing the structure of this compound, and what spectral markers should be prioritized?
- Techniques :
- IR Spectroscopy : Confirm the -SH (2500–2600 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches.
- ¹H/¹³C NMR : Identify pyrazole protons (δ 6.5–8.5 ppm) and oxadiazole carbons (δ 150–160 ppm).
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate the molecular formula .
Q. How do substituents on the pyrazole and oxadiazole rings influence solubility and stability?
- Solubility : Electron-withdrawing groups (e.g., -NO₂, -Cl) on the pyrazole ring reduce aqueous solubility but enhance stability in organic solvents.
- Stability : The thiol group is prone to oxidation; storage under inert atmosphere (N₂/Ar) and addition of antioxidants (e.g., BHT) are recommended .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data across different studies?
- Approach :
Standardized Assays : Use consistent protocols (e.g., MIC for antimicrobial activity, IC₅₀ for enzyme inhibition) to minimize variability .
Structure-Activity Relationship (SAR) : Compare derivatives with systematic substituent variations (e.g., 5-(3-methylphenyl) vs. 5-(4-chlorophenyl)) to identify key functional groups .
Computational Validation : Molecular docking (e.g., Mcule, COACH) identifies binding modes with targets like glutathione reductase or protein kinases, reconciling discrepancies in experimental data .
Q. How can computational methods enhance the design of derivatives with improved pharmacological profiles?
- Methods :
- Docking Studies : Predict interactions with biological targets (e.g., Rho kinase) by modeling ligand-receptor complexes. For example, the thiol group forms hydrogen bonds with catalytic residues .
- QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors to optimize bioavailability and toxicity profiles .
Q. What experimental and analytical approaches are recommended for studying tautomeric equilibria in solution and solid states?
- Solid-State : X-ray crystallography (SHELXL) confirms the dominant tautomer (e.g., thione form in crystalline structures) .
- Solution-State : Variable-temperature NMR (VT-NMR) tracks chemical shift changes, while UV-Vis spectroscopy monitors tautomer-specific absorbance bands .
Key Recommendations for Researchers
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
